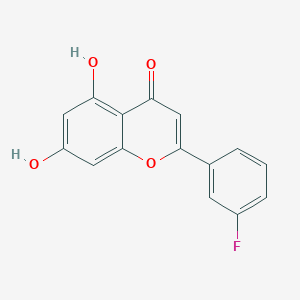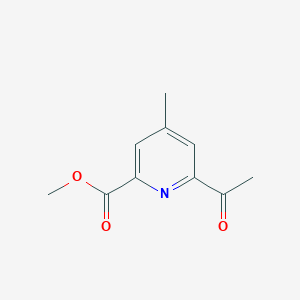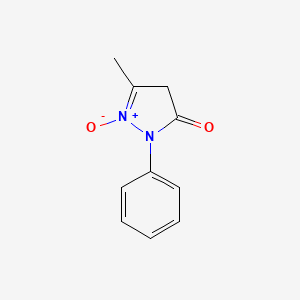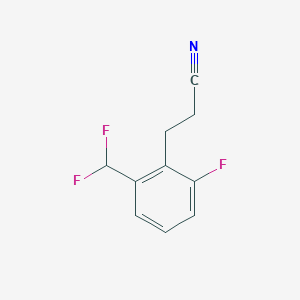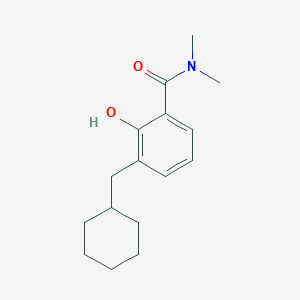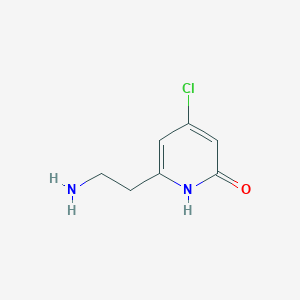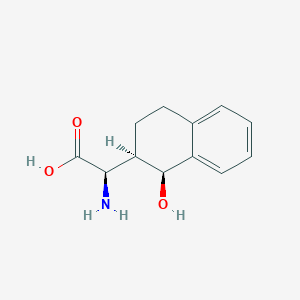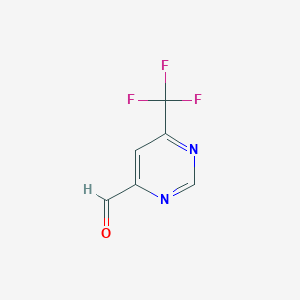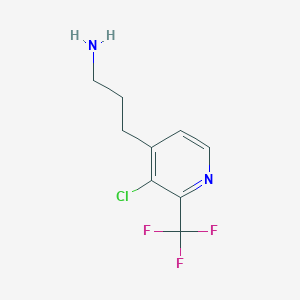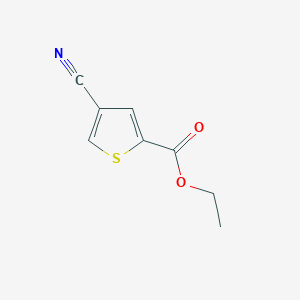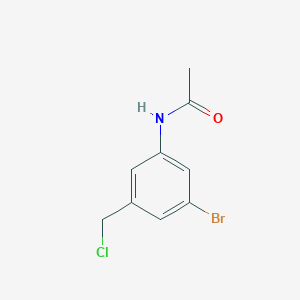
N-(3-Bromo-5-(chloromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromo-5-(chloromethyl)phenyl)acetamide is an organic compound with the molecular formula C9H9BrClNO It is a derivative of acetamide, where the phenyl ring is substituted with bromine and chloromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-(chloromethyl)phenyl)acetamide typically involves the following steps:
Bromination: The starting material, 3-chloroacetophenone, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring.
Chloromethylation: The brominated intermediate is then subjected to chloromethylation to introduce the chloromethyl group at the 5-position.
Acetylation: Finally, the chloromethylated intermediate is acetylated to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Bromo-5-(chloromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove halogen atoms or to reduce the amide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can yield carboxylic acids.
Applications De Recherche Scientifique
N-(3-Bromo-5-(chloromethyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of N-(3-Bromo-5-(chloromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activities. The acetyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Bromo-3-chloro-2-methylphenyl)acetamide: Similar structure but with a methyl group instead of a chloromethyl group.
N-(3-Bromo-4-chlorophenyl)acetamide: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
N-(3-Bromo-5-methylphenyl)acetamide: Contains a methyl group instead of a chloromethyl group, affecting its reactivity and biological activity.
Uniqueness
N-(3-Bromo-5-(chloromethyl)phenyl)acetamide is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and biological properties
Propriétés
Formule moléculaire |
C9H9BrClNO |
|---|---|
Poids moléculaire |
262.53 g/mol |
Nom IUPAC |
N-[3-bromo-5-(chloromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H9BrClNO/c1-6(13)12-9-3-7(5-11)2-8(10)4-9/h2-4H,5H2,1H3,(H,12,13) |
Clé InChI |
IZRCFSYZJRTMSW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=C1)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



